molecular formula C8H15NO B1180626 (3-Endo)-3-Methoxy-8-azabicyclo[3.2.1]octane CAS No. 1256643-17-0

(3-Endo)-3-Methoxy-8-azabicyclo[3.2.1]octane

Cat. No.: B1180626
CAS No.: 1256643-17-0
M. Wt: 141.21
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Endo)-3-Methoxy-8-azabicyclo[321]octane is a bicyclic nitrogen-containing compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Endo)-3-Methoxy-8-azabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted cyclohexanone with an amine, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Endo)-3-Methoxy-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogenation catalysts.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used in hydrogenation reactions.

    Substitution: Nucleophiles such as halides or amines can be used to substitute the methoxy group under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the bicyclic structure.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Endo)-3-Methoxy-8-azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Endo)-3-Methoxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-Azabicyclo[3.2.1]octane: Another bicyclic nitrogen-containing compound with similar structural features.

    1,2,4-Triazole-containing compounds: These compounds share some structural similarities and are also of interest in medicinal chemistry.

Uniqueness: (3-Endo)-3-Methoxy-8-azabicyclo[3.2.1]octane is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1S,5R)-3-methoxy-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-10-8-4-6-2-3-7(5-8)9-6/h6-9H,2-5H2,1H3/t6-,7+,8?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCOICWXCKOIEM-DHBOJHSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1C[C@H]2CC[C@@H](C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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